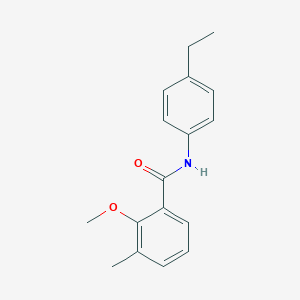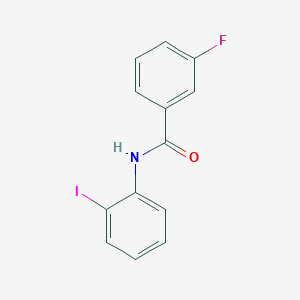![molecular formula C19H19F4N3O4S B250813 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250813.png)
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound is commonly referred to as TFB or TFB-MP.
作用机制
The mechanism of action of TFB is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer cells, TFB has been shown to inhibit the activity of the protein kinase B/Akt pathway, which is involved in cell survival and proliferation. In dopamine receptors, TFB has been shown to bind to the receptor and inhibit its activity, leading to a decrease in dopamine signaling.
Biochemical and Physiological Effects:
TFB has been shown to have various biochemical and physiological effects in the body. In cancer cells, TFB has been shown to induce apoptosis, or programmed cell death, which can lead to the death of cancer cells. In dopamine receptors, TFB has been shown to decrease dopamine signaling, which can lead to a decrease in dopamine-related behaviors.
实验室实验的优点和局限性
TFB has several advantages for use in lab experiments, including its high potency and specificity for its target proteins and receptors. However, TFB also has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of TFB, including the development of new drugs based on its structure, the investigation of its potential use as a probe for imaging dopamine receptors, and the further study of its mechanism of action in cancer cells and dopamine receptors. Additionally, further studies are needed to fully understand the potential advantages and limitations of TFB for use in lab experiments.
合成方法
The synthesis of TFB involves several steps, including the reaction of 4-aminobenzonitrile with 4-(methylsulfonyl)piperazine, followed by the reaction of the resulting compound with 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride. The final product is obtained after purification and characterization.
科学研究应用
TFB has been studied extensively for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, TFB has been shown to inhibit the growth of various cancer cells, including breast, lung, and ovarian cancer cells. In neuroscience, TFB has been studied for its potential use as a probe for imaging dopamine receptors. In drug discovery, TFB has been used as a lead compound for the development of new drugs.
属性
分子式 |
C19H19F4N3O4S |
|---|---|
分子量 |
461.4 g/mol |
IUPAC 名称 |
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H19F4N3O4S/c1-30-18-16(22)14(20)13(15(21)17(18)23)19(27)24-11-3-5-12(6-4-11)25-7-9-26(10-8-25)31(2,28)29/h3-6H,7-10H2,1-2H3,(H,24,27) |
InChI 键 |
QDBHYARFYBHNTA-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)F)F |
规范 SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)







![Methyl 2-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250747.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide](/img/structure/B250749.png)
![4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B250750.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)
